An In-Depth Technical Guide to the Chemical Properties of 5-Hexenyltrichlorosilane
An In-Depth Technical Guide to the Chemical Properties of 5-Hexenyltrichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexenyltrichlorosilane (CAS No. 18817-29-3) is a bifunctional organosilane molecule of significant interest in materials science, surface chemistry, and organic synthesis. Its unique structure, featuring a terminal alkene group and a reactive trichlorosilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and handling procedures, tailored for a technical audience.
Core Chemical and Physical Properties
5-Hexenyltrichlorosilane is a combustible liquid that is highly sensitive to moisture.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H11Cl3Si | [1] |
| Molecular Weight | 217.60 g/mol | [1] |
| Boiling Point | 33-34 °C @ 0.7 mmHg | [1] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index | Not widely reported | |
| Flash Point | 60 °C (140 °F) | [1] |
Reactivity and Chemical Transformations
The chemical behavior of 5-Hexenyltrichlorosilane is dominated by the distinct reactivity of its two functional groups: the trichlorosilyl moiety and the terminal hexenyl group.
Reactions of the Trichlorosilyl Group
The silicon-chlorine bonds in the trichlorosilyl group are highly susceptible to nucleophilic attack, leading to substitution reactions. This reactivity is the basis for many of its applications in surface modification and polymer synthesis.
In the presence of water or protic solvents, 5-Hexenyltrichlorosilane readily undergoes hydrolysis to form silanetriols. These intermediates are unstable and rapidly condense to form polysiloxanes, which can exist as oligomers or cross-linked networks. This reaction is highly exothermic and releases corrosive hydrogen chloride (HCl) gas.
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Reaction Scheme: C₆H₁₁SiCl₃ + 3H₂O → C₆H₁₁(OH)₃Si + 3HCl n C₆H₁₁(OH)₃Si → (C₆H₁₁SiO₁.₅)n + 1.5n H₂O
This property is fundamental to its use in forming self-assembled monolayers (SAMs) on hydroxylated surfaces such as silica, glass, and metal oxides.
Caption: Hydrolysis and condensation of 5-Hexenyltrichlorosilane.
Similar to hydrolysis, 5-Hexenyltrichlorosilane reacts with alcohols to form trialkoxysilanes. This reaction is also catalyzed by the presence of a base to neutralize the HCl byproduct. For example, its reaction with ethanol yields 5-hexenyltriethoxysilane.
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Reaction Scheme: C₆H₁₁SiCl₃ + 3CH₃CH₂OH → C₆H₁₁Si(OCH₂CH₃)₃ + 3HCl
The trichlorosilyl group can react with organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions typically lead to the formation of new silicon-carbon bonds, allowing for the synthesis of more complex organosilanes. The extent of substitution can be controlled by the stoichiometry of the reagents.
Caption: Stepwise substitution with organometallic reagents.
Reactions of the Hexenyl Group
The terminal double bond of the hexenyl chain offers a site for a variety of addition reactions, enabling further functionalization of the molecule.
The alkene can undergo hydrosilylation, which is the addition of a silicon-hydride bond across the double bond. This reaction is typically catalyzed by platinum complexes and is a powerful method for creating silicon-carbon bonds.
The double bond can also participate in free-radical reactions, such as polymerization or addition of radical species across the double bond.
Experimental Protocols
General Handling and Storage
5-Hexenyltrichlorosilane is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.
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Handling: All manipulations should be performed in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[1] Avoid contact with skin and eyes, and do not inhale vapors.[1] All equipment must be dry and purged with an inert gas (e.g., argon or nitrogen) before use.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is incompatible with water, alcohols, acids, and oxidizing agents.[1]
Protocol for Surface Modification of Silica Substrates
This protocol describes a general procedure for the formation of a 5-hexenyl-terminated self-assembled monolayer on a silica surface.
Materials:
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5-Hexenyltrichlorosilane
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Anhydrous toluene
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Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
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Silicon wafers or glass slides
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Methanol
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Deionized water
Procedure:
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Substrate Cleaning: Immerse the silica substrates in piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
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Rinse the substrates thoroughly with deionized water and then with methanol.
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Dry the substrates under a stream of dry nitrogen and then in an oven at 120 °C for at least 1 hour.
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Silanization: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of 5-Hexenyltrichlorosilane in anhydrous toluene.
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Immerse the cleaned and dried substrates in the silane solution for 2-4 hours at room temperature.
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Rinsing and Curing: Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
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Cure the coated substrates in an oven at 120 °C for 1 hour to promote the formation of a stable siloxane network.
Caption: Workflow for surface modification with 5-Hexenyltrichlorosilane.
Conclusion
5-Hexenyltrichlorosilane is a versatile chemical building block with a rich and diverse reactivity profile. Its ability to undergo reactions at both the trichlorosilyl and hexenyl functionalities makes it a valuable tool for chemists and material scientists. Proper handling and an understanding of its chemical properties are crucial for its safe and effective use in research and development. This guide provides a foundational understanding to support its application in various scientific endeavors.
